molecular formula C18H16ClN3OS2 B2837607 2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-70-9

2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2837607
CAS RN: 868976-70-9
M. Wt: 389.92
InChI Key: DDXUIMQDZZQFAN-UHFFFAOYSA-N
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Description

The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a benzyl group and a chloro group, which can influence its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the thiadiazole ring, which is aromatic and thus contributes to the stability of the molecule . The benzyl and chloro groups could also influence the overall shape and electronic distribution of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the chloro group . The thiadiazole ring can participate in various reactions, while the chloro group can be displaced in nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could contribute to its stability and solubility .

Scientific Research Applications

Tocainide Enantiomer Determination

2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: has been employed in simultaneous determination of the enantiomers of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection .

Potential Heterocyclic Scaffold

Indole derivatives, including this compound, serve as important heterocyclic scaffolds. Their broad-spectrum biological activities make them valuable in drug development. Physically, they are crystalline and colorless, with specific odors .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and biological activity. This could provide valuable information for the development of new drugs or materials .

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, like our compound, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to diverse biological effects.

Result of Action

It’s known that compounds containing a thiazole ring can behave unpredictably when entering physiological systems, potentially resetting the system differently . This suggests that the compound could have a wide range of potential effects, depending on the specific targets and pathways it interacts with.

properties

IUPAC Name

2-chloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-11-7-8-12(2)13(9-11)10-24-18-22-21-17(25-18)20-16(23)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXUIMQDZZQFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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